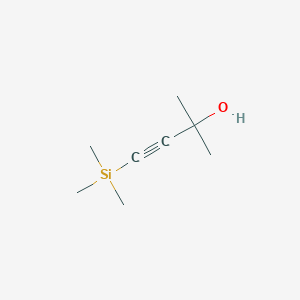

2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol

Vue d'ensemble

Description

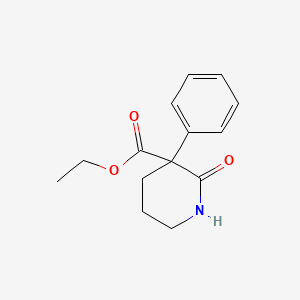

2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol is a compound that has been studied for its potential use in various chemical syntheses. It serves as an intermediate in the creation of complex molecules due to its reactive functional groups. The compound's structure allows for selective reactions, making it a valuable tool in organic synthesis .

Synthesis Analysis

The synthesis of enantiopure forms of 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol has been achieved through different methods. One approach involves the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one using immobilized Candida parapsilosis CCTCC M203011 cells, which results in the (S)-enantiomer with high yield and enantiomeric excess . Another method employs Acetobacter sp. CCTCC M209061 for the biocatalytic reduction, leading to the (R)-enantiomer with excellent yield and enantiomeric purity .

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol includes a trimethylsilyl group attached to a but-3-yn-2-ol skeleton. This structure is versatile for further chemical transformations, such as the formation of mesylate derivatives, which can undergo highly stereoselective additions to aldehydes .

Chemical Reactions Analysis

Chemical reactions involving 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol are notable for their stereoselectivity. The mesylate derivatives of the resolved alcohols from this compound have been used to produce homopropargylic alcohol adducts with high enantio-, regio-, and diastereoselectivity . Additionally, the compound's enantiomers can be analyzed by enantioselective gas chromatography, which is crucial for quality control in fragrance synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol are influenced by its functional groups. The trimethylsilyl group imparts stability and reactivity, facilitating subsequent chemical reactions. The compound's enantiomers exhibit different olfactory properties, with the (R)-enantiomer being responsible for a sandalwood-like odor, which is significant in the fragrance industry . The stability of the compound can be affected by the pH of the buffer used during synthesis, with a lower pH preventing degradation .

Applications De Recherche Scientifique

2. Enantioselective Synthesis Marshall et al. (2001) developed an improved procedure for the resolution of 4-trimethylsilyl-3-butyn-2-ol. The mesylate derivatives of the resolved alcohols underwent highly enantio-, regio-, and diastereoselective additions to aldehydes, demonstrating its potential in creating homopropargylic alcohol adducts (Marshall, Chobanian, & Yanik, 2001).

3. Coupling Reactions and Access to Homoallyl Alcohols Ishihara et al. (1991) showed that 2-[(Trimethylsilyl)methyl]-3-chloro-3,3-difluoropropene, prepared from methyl chlorodifluoroacetate and (trimethylsilyl)methylmagnesium chloride, can undergo regioselective coupling with carbonyl compounds to produce 2,2-difluoro-3-[(trimethylsilyl)methyl]-3-buten-1-ol derivatives (Ishihara, Miwatashi, Kuroboshi, & Utimoto, 1991).

4. Enzymatic Asymmetric Reduction Zhang et al. (2008) demonstrated the enzymatic asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one to produce enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol, a key intermediate for preparing a 5-lipoxygenase inhibitor. This study emphasized the importance of factors such as buffer pH and reaction temperature in achieving high yield and product enantiomeric excess (Zhang, Lou, Zong, & Wu, 2008).

5. Application in Organometallic Chemistry Klettke et al. (1996) discussed the treatment of (cdt)Ni with 2-methyl-4-trimethylsilyl-3-butyn-2-ol, leading to the selective formation of a homoleptic alkyne nickel(0) complex. This complex, characterized by its solid-state structure and NMR spectra, illustrated the potential of 2-methyl-4-(trimethylsilyl)but-3-yn-2-ol in forming complex organometallic structures (Klettke, Walther, Schmidt, Görls, Imhof, & Günther, 1996).

Safety And Hazards

The compound is classified as a warning under the GHS classification76. The hazard statements associated with it are H302, H315, H319, H332, and H33576. These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation8.

Orientations Futures

The search results do not provide specific future directions for this compound. However, given its use in the synthesis of entecavir, future research could potentially explore other medical applications2.

Propriétés

IUPAC Name |

2-methyl-4-trimethylsilylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16OSi/c1-8(2,9)6-7-10(3,4)5/h9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOWFNWZWBCLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C[Si](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318469 | |

| Record name | 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol | |

CAS RN |

5272-33-3 | |

| Record name | 5272-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.